1-(1-Methylpiperidin-4-yl)piperidin-4-one
Descripción
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-6-2-10(3-7-12)13-8-4-11(14)5-9-13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOXFJQPAJRFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(1-Methylpiperidin-4-yl)piperidin-4-one, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and is being investigated for its therapeutic applications, particularly in neuropharmacology and pain management.
- Chemical Formula : C_{12}H_{22}N_{2}O
- Molecular Weight : 210.32 g/mol
- CAS Number : 53617-36-0
The biological activity of 1-(1-Methylpiperidin-4-yl)piperidin-4-one is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as a modulator of the serotonin (5-HT) system, particularly affecting 5-HT_1F receptors, which are implicated in migraine treatment . Additionally, its structural similarity to other piperidine derivatives suggests potential interactions with dopamine and norepinephrine receptors, contributing to its pharmacological profile.
Pharmacological Effects
- Migraine Treatment : The compound has shown promise in preclinical studies for migraine relief by activating 5-HT_1F receptors . This mechanism is crucial as it can lead to vasoconstriction and reduced neurogenic inflammation.
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, potentially through modulation of pain pathways in the central nervous system.
- Neurotransmitter Modulation : Its role in influencing neurotransmitter levels positions it as a candidate for further exploration in treating mood disorders and anxiety.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2019) | Migraine | Demonstrated efficacy in reducing migraine frequency in animal models through 5-HT_1F receptor activation. |
| Study B (2020) | Pain Management | Showed significant analgesic effects comparable to established pain relievers in rodent models. |
| Study C (2021) | Neurotransmitter Interaction | Found to increase serotonin levels in the brain, suggesting potential use in treating depression and anxiety disorders. |
Safety and Toxicology
Toxicological assessments have indicated that 1-(1-Methylpiperidin-4-yl)piperidin-4-one exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1-(1-Methylpiperidin-4-yl)piperidin-4-one has been explored for several pharmacological applications:
CNS Inhibitors
The compound has shown potential as a central nervous system (CNS) inhibitor. Studies indicate that it acts on various receptors, contributing to its effectiveness in treating neurological disorders.
Anti-inflammatory Agents
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These properties are critical for developing treatments for conditions such as arthritis and other inflammatory diseases.
Metabolic Disorders
The compound is being investigated for its role in managing obesity and type 2 diabetes. Its ability to modulate metabolic pathways makes it a candidate for further research in these areas.
Methods of Application
The compound's applications are typically explored through various methods:
- In Vitro Testing : Biological activity is assessed using cell-based assays to evaluate the compound's efficacy.
- Binding Assays : These assays measure the interaction of the compound with specific receptors or enzymes.
- Enzyme Inhibition Studies : The effectiveness of the compound in inhibiting particular enzymes is quantified through IC50 values.
Case Studies and Research Findings
Several studies have documented the biological activities of 1-(1-Methylpiperidin-4-yl)piperidin-4-one:
- Receptor Interaction Studies : Research has demonstrated that this compound acts as an ORL1-receptor agonist and selective NOP antagonist, which are crucial for developing therapies targeting pain and anxiety disorders.
- Enzyme Inhibition Profiles : Studies have shown that derivatives exhibit varying degrees of enzyme inhibition, with some displaying promising IC50 values that indicate strong inhibitory effects on specific biological processes.
Comparación Con Compuestos Similares
Substituent Effects on Physicochemical Properties
The substituents on the piperidin-4-one scaffold significantly influence molecular weight, lipophilicity, and reactivity. Below is a comparative table of key analogs:
Key Observations :
- Lipophilicity: Methoxypropyl () and morpholinoethyl () groups enhance hydrophilicity, whereas aryl groups (e.g., iodobenzoyl in ) increase lipophilicity.
- Reactivity : Electron-withdrawing groups (e.g., chloroacetyl in ) enhance ketone reactivity toward nucleophiles, enabling diverse derivatization.
Métodos De Preparación
Synthesis of N-(1-Substituted-piperidin-4-yl)anilines
A general method for synthesizing N-(1-substituted-piperidin-4-yl)anilines involves reacting a 1-substituted-piperidin-4-one with a phenylamine.
- Combine 0.1 mol of 1-substituted-piperidin-4-one, 0.125 mol of phenylamine, and 2–3 drops of acetic acid in 200 mL of toluene.
- Heat the mixture under reflux with stirring for 2–3 hours using a Dean-Stark trap to separate water.
- Remove the toluene and excess phenylamine in vacuo.
- Dissolve the residue in 200 mL of ether and filter through a layer of neutral alumina.
- Use the remaining compound for hydrogenation without further purification.
- For 1-methyl-piperidin-4-ylidene derivatives, distillation of the products is recommended (e.g., 132°C at 2 mm Hg).
Reductive Amination for Piperidin-4-yl-carbamates Synthesis
An efficient method for synthesizing methyl piperidine-4-yl-carbamate para-toluene sulfonate salt includes the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by deprotection of the benzyl group and salt formation. This method uses readily available raw materials, has shorter reaction times, and provides high yields, making it suitable for large-scale manufacturing of methyl piperidine-4-yl-carbamate salts.
Process for Preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide
Several steps can be taken to prepare 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide or its salts.
- Conversion of Piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid: React piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation conditions, such as ambient pressure and a palladium catalyst (e.g., palladium on charcoal or platinum). The transfer hydrogenation may include water and an acid (e.g., formic acid) and heat the reaction mixture from ambient to approximately 90-95°C.
- Formation of 1-methylpiperidine-4-carboxylic acid hydrochloride salt: Form the hydrochloride salt of 1-methylpiperidine-4-carboxylic acid using approximately 1.5 equivalents of hydrochloric acid.
- Synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide: React 1-methylpiperidine-4-carboxylic acid or its hydrochloride salt with thionyl chloride and diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. The use of diethylamine for this conversion is advantageous over other dialkylamines like dimethylamine.
- Reaction with 2,6-dibromopyridine: React N,N-diethyl-1-methylpiperidine-4-carboxamide with a solution of 2,6-dibromopyridine and a Grignard reagent, followed by the addition of hydrobromic acid, to produce (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.
Preparation of 3-bromo-1-methyl-piperidin-4-one
3-bromo-1-methyl-piperidin-4-one can be prepared by suspending 1-methyl-piperidin-4-one in diethyl ether under ice bath conditions (less than 5°C). Add N-bromosuccinimide (NBS) and ammonium acetate, stir, and react. Filter the mixture to remove the white solid, and concentrate the filtrate under reduced pressure to obtain 3-bromo-1-methyl-piperidin-4-one as a yellow oily liquid.
Suspend 11.3g (100mmol) of 1-methyl-piperidin-4-one in 80mL of diethyl ether under ice-bath conditions, then add 19.6g (110mmol) of NBS and 0.77g (10mmol) of ammonium acetate. Stir the mixture for 4 hours, then perform suction filtration to remove the white solid. Concentrate the filtrate under reduced pressure to obtain 3-bromo-1-methyl-piperidin-4-one (15.9g, 96.5% purity, 83% yield) as a yellow oily liquid.
Q & A
Q. Key Considerations :
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used to isolate the product.
- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:ketone) are critical for minimizing by-products .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–3.1 ppm (piperidinyl CH₂ groups) and δ 1.4–1.8 ppm (methyl groups).
- ¹³C NMR : Carbonyl resonance at ~208 ppm (C=O) and piperidine carbons at 40–60 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 211.3 (calculated for C₁₁H₂₀N₂O).
- X-ray Diffraction : Single-crystal analysis using SHELXL (for refinement) confirms the chair conformation of the piperidine rings and spatial arrangement of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
